4-碘硝基苯-13C6

描述

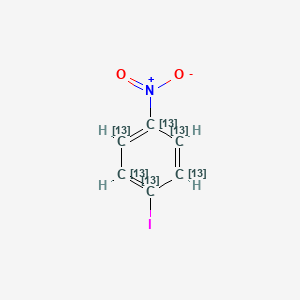

4-Iodonitrobenzene-13C6, also known as 1-Iodo-4-nitrobenzene-13C6, is a chemical compound with the molecular formula 13C6H4INO2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Iodonitrobenzene-13C6 consists of six carbon atoms (13C), four hydrogen atoms (H), one iodine atom (I), one nitrogen atom (N), and two oxygen atoms (O2). The exact mass of the molecule is 254.94880 g/mol .

Physical And Chemical Properties Analysis

4-Iodonitrobenzene-13C6 is a solid compound with a melting point of 171-173°C . It has a molecular weight of 254.96 g/mol . The compound has a complexity of 126 and a topological polar surface area of 45.8 Ų .

科学研究应用

热化学性质

费雷拉和席尔瓦 (2013) 的一项研究使用量热和逸散技术以及计算计算研究了 2-、3- 和 4-碘硝基苯的热化学和热力学性质。他们推导出了 T = 298.15 K 时晶态和气态的标准摩尔生成焓。他们的发现提供了对焓增量和分子结构的见解,有助于理解这些化合物的能量格局,这对于它们在各种科学研究背景中的应用至关重要 (Ferreira & Silva, 2013)。

分子结构和振动分析

阿拉姆和艾哈迈德 (2014) 对邻位、间位、对位碘硝基苯的分子几何构型和非谐振动光谱进行了研究。他们比较了使用二阶微扰法计算的非谐频率与实验值。这项研究对于理解碘硝基苯的振动特性非常重要,这对于它们在材料科学和光谱分析中的应用至关重要 (Alam & Ahmad, 2014)。

合成应用

埃德尔曼等人。(2016) 详细介绍了使用 4-碘硝基苯作为起始原料的 2-苯基取代吗啉的 [14C]-放射合成。这项研究突出了 4-碘硝基苯在合成放射性标记化合物中的用途,用于临床前体外和体内药物代谢研究,展示了其在药物化学和药理学中的应用 (Edelmann et al., 2016)。

电化学

加拉多和索勒 (2017) 探索了碘芳烃的电化学促进芳基化,包括 4-碘硝基苯。他们的发现阐明了电化学还原促进的交叉偶联反应的机理,这与合成化学和材料科学应用相关 (Gallardo & Soler, 2017)。

作用机制

Target of Action

4-Iodonitrobenzene-13C6, also known as 1-Iodo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene, is a chemical reagent used in organic synthesis . The primary targets of this compound are typically organic molecules that it can react with to form new compounds.

Mode of Action

The mode of action of 4-Iodonitrobenzene-13C6 involves its interaction with other molecules in a chemical reaction. For instance, in the synthesis of certain compounds, 4-Iodonitrobenzene-13C6 can act as an electrophile, reacting with nucleophiles . The iodine atom in the compound can be replaced by other groups in a nucleophilic aromatic substitution reaction .

Biochemical Pathways

The exact biochemical pathways affected by 4-Iodonitrobenzene-13C6 depend on the specific reaction it is involved in. In some cases, it may be used in the synthesis of pharmaceuticals or other organic compounds . In these instances, the compound can play a crucial role in the formation of key intermediates or final products.

Result of Action

The result of 4-Iodonitrobenzene-13C6’s action is the formation of new compounds through chemical reactions. For example, it has been used in the hydrogenation of 1-iodo-4-nitrobenzene, resulting in the formation of 4-iodoaniline .

Action Environment

The action, efficacy, and stability of 4-Iodonitrobenzene-13C6 can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions under which the reaction is carried out .

属性

IUPAC Name |

1-iodo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCCFNJTCDSLCY-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745946 | |

| Record name | 1-Iodo-4-nitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodonitrobenzene-13C6 | |

CAS RN |

1216468-84-6 | |

| Record name | 1-Iodo-4-nitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216468-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

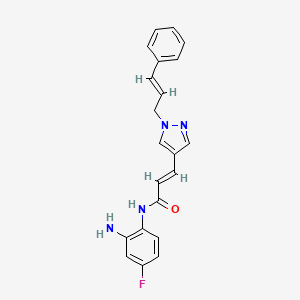

![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)

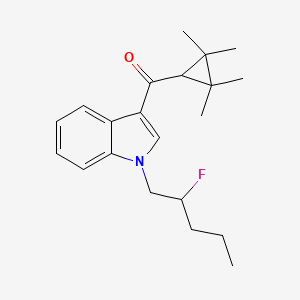

![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)

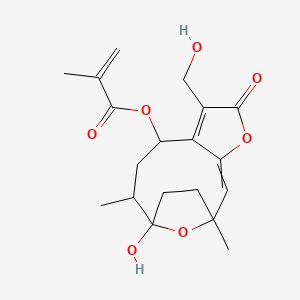

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)